REACTION_CXSMILES
|
[H-].[Na+].CO[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[N:8]=1)=[O:6].[C:14](#[N:16])[CH3:15].C(Cl)Cl.CO>C1(C)C=CC=CC=1>[Cl:13][C:9]1[N:8]=[C:7]([C:5](=[O:6])[CH2:15][C:14]#[N:16])[CH:12]=[CH:11][CH:10]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° for 24 h (compact slurry)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 65° under an argon atmosphere
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
was then added dropwise (exothermic)
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was collected
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was obtained after silica gel chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC(=N1)C(CC#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |